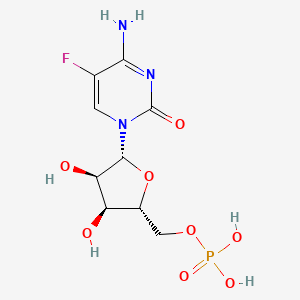

5-Fluorocytidine 5'-(dihydrogen phosphate)

Description

Contextualization within Nucleotide Analog Biochemistry

Nucleotide analogs are synthetic molecules designed to mimic the structure of natural nucleotides—the building blocks of DNA and RNA. Due to their structural similarity, these analogs can be recognized by cellular enzymes and incorporated into metabolic or synthetic pathways. However, subtle chemical modifications, such as the addition of a fluorine atom, often prevent these pathways from completing their normal function. This can lead to outcomes like the termination of DNA chain elongation or the inhibition of essential enzymes. nih.gov

Overview of Fluoropyrimidine Antimetabolite Research Frameworks

Fluoropyrimidines are a class of antimetabolites, compounds that interfere with normal metabolic processes. researchgate.net They are a cornerstone of research, particularly in oncology. nih.gov The foundational compound in this class is 5-fluorouracil (B62378) (5-FU), which functions by being converted within the cell into several active metabolites. researchgate.netnih.gov These metabolites can inhibit DNA synthesis by blocking the enzyme thymidylate synthase or can be incorporated into DNA and RNA, leading to cellular damage and death. mdpi.com

The research framework for fluoropyrimidines involves studying their metabolic activation pathways, mechanisms of cytotoxicity, and routes of catabolism. mdpi.com Compounds like 5-Fluorocytidine (B16351) 5'-(dihydrogen phosphate) are investigated within this context as potential intermediates or analogs of the active metabolites of established drugs. For instance, the related compound 5-fluorocytosine (B48100) can be metabolized to 5-FU, which then exerts cytotoxic effects through its own set of metabolites, including fluorouridine triphosphate (FUTP) and fluorodeoxyuridine monophosphate (FdUMP). nih.gov Understanding the enzymatic conversions and cellular effects of each fluorinated analog helps to build a comprehensive picture of how this class of compounds functions.

Significance of 5-Fluorocytidine 5'-(dihydrogen phosphate) in Cellular Metabolism Studies

The study of 5-Fluorocytidine 5'-(dihydrogen phosphate) and its related compounds is significant for elucidating the specific metabolic pathways that lead to cellular toxicity. Research on the closely related analog 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) has shown that its primary cytotoxic effect comes from its conversion to 5-fluoro-2'-deoxyuridylate, a potent inhibitor of thymidylate synthetase. nih.gov This inhibition disrupts the production of thymidine (B127349), a necessary component for DNA replication. nih.gov

Investigating FdCyd's metabolism reveals two potential activation pathways: one involving deoxycytidine kinase followed by deoxycytidylate deaminase, and another initiated by cytidine (B196190) deaminase followed by thymidine kinase. nih.gov Studying the phosphorylated form, 5-Fluorocytidine 5'-(dihydrogen phosphate), is essential for dissecting the kinetics and regulatory steps of these competing metabolic routes. Furthermore, the introduction of a fluorine atom at the 5-position has been shown to alter the kinetic parameters for nucleotide incorporation by viral enzymes like HIV-1 reverse transcriptase. nih.gov This highlights the compound's importance in studies aimed at understanding enzyme-substrate interactions and the potential for developing more selective therapeutic agents. nih.gov

| Key Enzymes in Fluoropyrimidine Metabolism | Function | Relevance |

| Deoxycytidine Kinase | Phosphorylates deoxycytidine and its analogs. nih.gov | A key enzyme in one of the activation pathways for 5-fluoro-2'-deoxycytidine. nih.gov |

| Cytidine Deaminase | Deaminates cytidine and its analogs, converting them to uridine (B1682114) forms. nih.gov | Initiates an alternative metabolic activation pathway for 5-fluoro-2'-deoxycytidine. nih.gov |

| Deoxycytidylate Deaminase | Deaminates deoxycytidylate and its analogs. nih.gov | Acts on the phosphorylated product in the deoxycytidine kinase pathway. nih.gov |

| Thymidylate Synthase | Catalyzes the synthesis of deoxythymidine monophosphate (dTMP). mdpi.com | The primary target of inhibition by the active metabolite 5-fluoro-2'-deoxyuridylate. mdpi.comnih.gov |

| Uridine Phosphorylase | Converts uridine to uracil (B121893). mdpi.com | Involved in the metabolism of 5-FU. mdpi.com |

| Dihydropyrimidine (B8664642) Dehydrogenase (DPD) | The initial and rate-limiting enzyme in the catabolism of 5-FU. mdpi.com | Degrades over 80% of administered 5-FU, affecting its efficacy. nih.gov |

Structure

3D Structure

Properties

CAS No. |

51960-70-4 |

|---|---|

Molecular Formula |

C9H13FN3O8P |

Molecular Weight |

341.19 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H13FN3O8P/c10-3-1-13(9(16)12-7(3)11)8-6(15)5(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14-15H,2H2,(H2,11,12,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |

InChI Key |

VLZKLBLFWAHHJM-UAKXSSHOSA-N |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)F |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)F |

Origin of Product |

United States |

Biosynthesis and Enzymatic Interconversions of 5 Fluorocytidine 5 Dihydrogen Phosphate

Precursor Pathways and Enzymatic Phosphorylation of 5-Fluorocytidine (B16351)

The intracellular availability of 5-Fluorocytidine 5'-(dihydrogen phosphate) is dependent on the successful phosphorylation of its precursor, 5-Fluorocytidine, and its formation from 5-Fluorocytosine (B48100).

Role of Cytidine (B196190) Kinase and Related Enzymes in 5-Fluorocytidine Phosphorylation

The phosphorylation of 5-Fluorocytidine to its active monophosphate form is a critical activation step. This biochemical reaction is primarily catalyzed by uridine-cytidine kinases (UCKs). nih.govdoi.orgnih.gov Humans possess two isoforms of this enzyme, UCK1 and UCK2, both of which have been shown to phosphorylate uridine (B1682114) and cytidine, as well as their analogs, including 5-Fluorocytidine. nih.govdoi.orgnih.govfrontiersin.org The catalytic efficiency of UCK2 is reported to be significantly higher than that of UCK1. frontiersin.org These enzymes facilitate the transfer of a phosphate (B84403) group from ATP to the 5'-hydroxyl group of the ribose sugar of 5-Fluorocytidine, yielding 5-Fluorocytidine 5'-(dihydrogen phosphate). nih.gov The activity of these kinases is crucial for the subsequent integration of the fluorinated nucleotide into cellular metabolic pathways. doi.org

Intracellular Formation from 5-Fluorocytosine

5-Fluorocytidine 5'-(dihydrogen phosphate) can also be generated intracellularly from the prodrug 5-Fluorocytosine (5-FC). patsnap.comoup.com In susceptible fungal cells, the process begins with the uptake of 5-FC by cytosine permease. oup.comresearchgate.net Once inside the cell, the enzyme cytosine deaminase, which is present in fungi but not in mammalian cells, catalyzes the deamination of 5-FC to 5-Fluorouracil (B62378) (5-FU). patsnap.comoup.comnih.govnih.gov Subsequently, 5-FU can be converted to 5-Fluorouridine (B13573) Monophosphate (5-FUMP) through the action of uridine monophosphate pyrophosphorylase. oup.comnih.gov Alternatively, 5-FU can be anabolized to 5-Fluorouridine (5-FUR) by uridine phosphorylase, which is then phosphorylated by uridine kinase to form 5-FUMP. plos.orgnih.gov While the primary pathway in many organisms leads to 5-FUMP, the formation of 5-Fluorocytidine from 5-FC and its subsequent phosphorylation to 5-Fluorocytidine 5'-(dihydrogen phosphate) also represents a potential intracellular route. Some human intestinal microflora have also been shown to convert 5-Fluorocytosine to 5-Fluorouracil. nih.govasm.org

Metabolic Cascades Involving 5-Fluorocytidine 5'-(dihydrogen phosphate)

Once formed, 5-Fluorocytidine 5'-(dihydrogen phosphate) enters a cascade of metabolic reactions, leading to the formation of various active metabolites that can interfere with nucleic acid synthesis.

Conversion to 5-Fluorouridine Monophosphate (5-FUMP) and its Derivatives (e.g., Fluorouridine Triphosphate) in Metabolic Pathways

A pivotal step in the metabolism of 5-Fluorocytidine 5'-(dihydrogen phosphate) (also known as 5-FCMP) is its deamination to 5-Fluorouridine Monophosphate (5-FUMP). researchgate.net This reaction is catalyzed by the enzyme cytidine deaminase (CDD). researchgate.net Following its formation, 5-FUMP is further phosphorylated in a stepwise manner. UMP-CMP kinase (UMPK) catalyzes the conversion of 5-FUMP to 5-Fluorouridine Diphosphate (B83284) (5-FUDP). researchgate.net Subsequently, nucleoside-diphosphate kinase (ndk) facilitates the final phosphorylation step, converting 5-FUDP to 5-Fluorouridine Triphosphate (5-FUTP). oup.comresearchgate.net This active metabolite, 5-FUTP, can then be incorporated into RNA, leading to disruption of RNA synthesis and function. oup.comnih.govpatsnap.com

Deoxyribonucleotide Formation from 5-Fluorocytidine 5'-(dihydrogen phosphate) Metabolites (e.g., Fluorodeoxyuridine Monophosphate, Fluorodeoxyuridine Triphosphate)

The ribonucleotide metabolites derived from 5-Fluorocytidine 5'-(dihydrogen phosphate) can be further converted into deoxyribonucleotides, which are potent inhibitors of DNA synthesis. oup.comnih.gov The enzyme ribonucleoside-diphosphate reductase subunit M1 (RRM1) plays a crucial role in this conversion, reducing 5-Fluorouridine Diphosphate (5-FUDP) to 5-Fluorodeoxyuridine Diphosphate (5-FdUDP). researchgate.netclinpgx.org 5-FdUDP can then be dephosphorylated to form 5-Fluorodeoxyuridine Monophosphate (5-FdUMP). nih.govclinpgx.orgresearchgate.net 5-FdUMP is a powerful inhibitor of thymidylate synthase, a key enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP), an essential precursor for DNA replication. patsnap.comoup.comwikipedia.org Alternatively, 5-FdUDP can be phosphorylated to 5-Fluorodeoxyuridine Triphosphate (5-FdUTP), which can be incorporated into DNA, leading to DNA damage. nih.govresearchgate.netnih.gov

Enzymes Modulating the Metabolic Fate of 5-Fluorocytidine 5'-(dihydrogen phosphate)

The metabolic pathway of 5-Fluorocytidine 5'-(dihydrogen phosphate) is orchestrated by a series of key enzymes that determine the balance between its various downstream metabolites and, consequently, its ultimate biological effects.

| Enzyme | Abbreviation | Function |

| Cytidine Kinase | CK | Phosphorylates 5-Fluorocytidine to 5-Fluorocytidine 5'-(dihydrogen phosphate). researchgate.net |

| Uridine-Cytidine Kinase 1/2 | UCK1/2 | Catalyzes the phosphorylation of uridine and cytidine analogs, including 5-Fluorocytidine. nih.govdoi.orgnih.govfrontiersin.org |

| Cytidine Deaminase | CDD | Deaminates 5-Fluorocytidine 5'-(dihydrogen phosphate) to 5-Fluorouridine Monophosphate (5-FUMP). researchgate.net |

| UMP-CMP Kinase | UMPK | Phosphorylates 5-FUMP to 5-Fluorouridine Diphosphate (5-FUDP). researchgate.net |

| Nucleoside-Diphosphate Kinase | ndk | Phosphorylates 5-FUDP to 5-Fluorouridine Triphosphate (5-FUTP). researchgate.net |

| Ribonucleoside-Diphosphate Reductase subunit M1 | RRM1 | Reduces 5-FUDP to 5-Fluorodeoxyuridine Diphosphate (5-FdUDP). researchgate.net |

| Thymidylate Synthase | TS | Target of 5-Fluorodeoxyuridine Monophosphate (5-FdUMP), which inhibits DNA synthesis. patsnap.comoup.comwikipedia.org |

Cytidine Deaminase Activity and Fluoropyrimidine Interconversion

Cytidine deaminase (CDA) plays a pivotal role in the pyrimidine (B1678525) salvage pathway, catalyzing the irreversible hydrolytic deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. nih.gov This enzymatic activity is also crucial in the metabolism of fluoropyrimidines. CDA can deaminate the nucleoside 5-fluorocytidine into 5-fluorouridine. nih.gov This conversion is a significant step, as it shunts the compound from a cytidine-based metabolic route to a uridine-based one.

While direct deamination of 5-Fluorocytidine 5'-(dihydrogen phosphate) is less documented, the deamination of its corresponding nucleoside and deoxyribonucleoside forms is a critical determinant of its ultimate metabolic fate. For instance, the prodrug capecitabine (B1668275) is metabolized to 5'-deoxy-5-fluorocytidine (B193531), which is then converted by cytidine deaminase to 5'-deoxy-5-fluorouridine. medchemexpress.com This product is subsequently converted to the active drug 5-fluorouracil (5-FU). medchemexpress.com Similarly, 5-fluoro-2'-deoxycytidine (B1672315) can be deaminated to 5-fluoro-2'-deoxyuridine (B1346552). nih.gov The activity of CDA can therefore prevent the accumulation of fluorocytidine-derived nucleotides by converting them to fluorouridine derivatives, which then enter a different metabolic activation pathway. nih.govresearchgate.net The intestinal microflora has also been shown to possess enzymes capable of converting 5-fluorocytosine to 5-fluorouracil, suggesting that deamination can occur through various biological systems. nih.gov

| Substrate | Enzyme | Product | Significance |

|---|---|---|---|

| 5-Fluorocytidine | Cytidine Deaminase (CDA) | 5-Fluorouridine | Shunts metabolism from cytidine to uridine pathway. nih.gov |

| 5'-Deoxy-5-fluorocytidine | Cytidine Deaminase (CDA) | 5'-Deoxy-5-fluorouridine | Step in the activation of the prodrug capecitabine. medchemexpress.com |

| 5-Fluoro-2'-deoxycytidine | Cytidine Deaminase (CDA) | 5-Fluoro-2'-deoxyuridine | Redirects the metabolite towards thymidylate synthase inhibition pathway. nih.gov |

Uridine Kinase and UMP-CMP Kinase Roles

Once 5-fluorocytidine is phosphorylated to 5-Fluorocytidine 5'-(dihydrogen phosphate) (F-CMP), the subsequent phosphorylation steps are critical for its activation. This is primarily mediated by UMP-CMP kinase (UMP/CMPK), also known as cytidylate kinase. nih.govwikipedia.org This enzyme catalyzes the transfer of a phosphate group from ATP to nucleoside monophosphates like UMP, CMP, and dCMP to form their corresponding diphosphates. nih.govwikipedia.orgnovocib.com

UMP/CMPK is essential in the activation pathway of several cytidine-based anticancer and antiviral drugs. nih.gov The enzyme demonstrates broad substrate specificity, phosphorylating various analogue monophosphates. nih.gov In the context of fluoropyrimidines, UMP/CMPK is responsible for the phosphorylation of 5-fluorouridine 5′-monophosphate (FUMP) to 5-fluorouridine 5′-diphosphate (FUDP). nih.gov By analogy, UMP/CMPK catalyzes the phosphorylation of 5-Fluorocytidine 5'-(dihydrogen phosphate) to 5-Fluorocytidine 5'-(trihydrogen diphosphate) (F-CDP). This reaction is a crucial step, as nucleoside diphosphates are the direct precursors for both ribonucleotide reductase (for DNA synthesis) and the synthesis of nucleoside triphosphates (for RNA synthesis). nih.govnih.gov Uridine kinases are also involved in the initial phosphorylation of uridine and cytidine nucleosides to their monophosphate forms, representing the first step in the pyrimidine salvage pathway. nih.govresearchgate.net

| Substrate | Enzyme | Phosphate Donor | Product |

|---|---|---|---|

| 5-Fluorocytidine 5'-(dihydrogen phosphate) | UMP-CMP Kinase | ATP | 5-Fluorocytidine 5'-(trihydrogen diphosphate) |

| 5-Fluorouridine 5'-monophosphate (FUMP) | UMP-CMP Kinase | ATP | 5-Fluorouridine 5'-diphosphate (FUDP). nih.gov |

| Cytidine monophosphate (CMP) | UMP-CMP Kinase | ATP | Cytidine diphosphate (CDP). nih.gov |

| Uridine monophosphate (UMP) | UMP-CMP Kinase | ATP | Uridine diphosphate (UDP). nih.gov |

Ribonucleotide Reductase Involvement in Deoxyribonucleotide Synthesis

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, the building blocks for DNA synthesis and repair. nih.govwikipedia.org This enzyme is the rate-limiting step in the production of deoxyribonucleotides. nih.gov The substrates for RNR are ADP, GDP, CDP, and UDP. wikipedia.org

Following the conversion of 5-Fluorocytidine 5'-(dihydrogen phosphate) to its diphosphate form (F-CDP) by UMP-CMP kinase, F-CDP can serve as a substrate for ribonucleotide reductase. The action of RNR on F-CDP would result in the formation of 5-fluoro-2'-deoxycytidine 5'-diphosphate (FdCDP). This is a pivotal step that directs the fluoropyrimidine metabolite towards incorporation into DNA. The resulting FdCDP can be further phosphorylated to 5-fluoro-2'-deoxycytidine 5'-triphosphate (FdCTP), which can be incorporated into the DNA strand, leading to DNA damage and cell death.

Alternatively, if 5-Fluorocytidine 5'-(dihydrogen phosphate) is first deaminated to FUMP and then phosphorylated to FUDP, ribonucleotide reductase can convert FUDP to 5-fluoro-2'-deoxyuridine 5'-diphosphate (FdUDP). nih.gov FdUDP is then metabolized to FdUMP, a potent inhibitor of thymidylate synthase, or FdUTP, which can also be incorporated into DNA. nih.gov The potent anticancer activities of related compounds like 2'-deoxy-2',2'-difluorocytidine (gemcitabine) are attributed to the action of their diphosphate forms as powerful mechanism-based inhibitors of ribonucleotide reductase. nih.gov

| Substrate | Enzyme | Product | Metabolic Consequence |

|---|---|---|---|

| 5-Fluorocytidine 5'-(trihydrogen diphosphate) (F-CDP) | Ribonucleotide Reductase (RNR) | 5-Fluoro-2'-deoxycytidine 5'-diphosphate (FdCDP) | Directs metabolite to DNA synthesis pathway. |

| 5-Fluorouridine 5'-diphosphate (FUDP) | Ribonucleotide Reductase (RNR) | 5-Fluoro-2'-deoxyuridine 5'-diphosphate (FdUDP) | Leads to inhibition of thymidylate synthase and DNA incorporation. nih.gov |

| Cytidine diphosphate (CDP) | Ribonucleotide Reductase (RNR) | Deoxycytidine diphosphate (dCDP) | Normal synthesis of DNA precursor. wikipedia.org |

Molecular Mechanisms of Action of 5 Fluorocytidine 5 Dihydrogen Phosphate and Its Metabolites

Inhibition of De Novo Pyrimidine (B1678525) Synthesis Pathways

A cornerstone of the mechanism of action for metabolites of 5-Fluorocytidine (B16351) 5'-(dihydrogen phosphate) is the disruption of thymidylate synthesis, a critical process for DNA replication and repair. This is achieved primarily through the potent inhibition of thymidylate synthase.

After cellular entry, 5-Fluorocytidine 5'-(dihydrogen phosphate) is metabolized, ultimately leading to the formation of 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP). ashpublications.org This metabolite is a powerful suicide inhibitor of thymidylate synthase (TS), the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). researchgate.netspandidos-publications.com The reaction catalyzed by TS is the sole intracellular de novo source of thymidylate, making it essential for DNA synthesis. researchgate.net

The inhibitory mechanism involves FdUMP binding to the nucleotide-binding site of thymidylate synthase. researchgate.netwikipedia.org This binding facilitates the formation of a stable, covalent ternary complex that includes the enzyme and the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF). researchgate.net This complex effectively locks the enzyme in an inactive state, blocking the normal substrate, dUMP, from accessing the active site. researchgate.net The consequence of this inhibition is a severe depletion of the intracellular pool of dTMP and its subsequent triphosphate form, dTTP. researchgate.netresearchgate.net This leads to an imbalance in deoxynucleotide (dNTP) pools, which causes DNA damage and arrests DNA synthesis. researchgate.netresearchgate.net

| Component | Role in TS Inhibition |

| Thymidylate Synthase (TS) | The target enzyme responsible for dTMP synthesis. |

| FdUMP | The active metabolite that acts as a suicide inhibitor. nih.gov |

| dUMP | The natural substrate of TS, which is blocked from binding. wikipedia.org |

| 5,10-CH2THF | The folate cofactor required for the reaction, which becomes trapped in the inhibitory complex. researchgate.net |

| Ternary Complex | The stable, inactive complex formed by TS, FdUMP, and 5,10-CH2THF. researchgate.net |

This profound and prolonged inhibition of thymidylate synthase is a primary contributor to the cytotoxic effects of the parent compound. ashpublications.org

The inhibition of thymidylate synthase by FdUMP has broader metabolic consequences that extend to the folate-homocysteine cycle. The folate cycle is a critical network of reactions essential for the synthesis of nucleotides (both purines and pyrimidines) and for the methylation of various substrates, including homocysteine. medlink.comnih.gov

By sequestering 5,10-methylenetetrahydrofolate (CH2THF) in the stable ternary complex with thymidylate synthase, FdUMP effectively depletes the pool of available folate cofactors. researchgate.net This trapping prevents the regeneration of tetrahydrofolate (THF), a central molecule in the folate cycle. medlink.com A reduction in the THF pool disrupts the entire cycle, impacting downstream reactions. nih.gov

Specifically, the regeneration of methionine from homocysteine is affected. This reaction, catalyzed by methionine synthase, requires 5-methyltetrahydrofolate (5-methylTHF), a derivative of THF. medlink.comnih.gov Disruption of the folate pool can limit the availability of 5-methylTHF, potentially leading to an accumulation of homocysteine, a condition known as hyperhomocysteinemia, and reduced methionine levels. nih.gov This interference with one-carbon metabolism further contributes to the disruption of cellular processes, including DNA, RNA, and protein methylation.

Incorporation into Nucleic Acids

In addition to enzymatic inhibition, the metabolites of 5-Fluorocytidine 5'-(dihydrogen phosphate) can be directly incorporated into RNA and DNA, leading to macromolecular fraud that severely impairs their biological functions.

Through a separate metabolic route, 5-Fluorocytidine 5'-(dihydrogen phosphate) can be converted to 5-fluorouridine (B13573) triphosphate (FUTP). nih.govresearchgate.netnih.gov This metabolite structurally mimics the natural nucleotide uridine (B1682114) triphosphate (UTP). As a result, cellular RNA polymerases can recognize FUTP as a substrate and incorporate it into newly synthesized RNA chains during transcription. researchgate.netpatsnap.com Studies have shown that the incorporation of 5-fluorouracil (B62378) into RNA can be substantially higher—up to 15,000-fold—than its incorporation into DNA. nih.gov

The presence of fluorouracil within RNA molecules has profound and detrimental effects on RNA processing and function. nih.govpatsnap.com The incorporation of FUTP can interfere with multiple aspects of RNA metabolism:

Splicing of pre-mRNA: The splicing of precursor messenger RNA (pre-mRNA) to form mature mRNA can be altered. The presence of the fluorinated base may affect the recognition of splice sites or the assembly of the spliceosome, leading to aberrant splicing and the production of non-functional proteins.

tRNA Function: Fluorouracil can be incorporated into transfer RNA (tRNA) and can inhibit tRNA-modifying enzymes, which are crucial for proper tRNA folding and function. researchgate.net

RNA Stability: The incorporation of fluorinated bases can render RNA transcripts less susceptible to degradation by cellular surveillance machinery, such as the RNA exosome. nih.gov This may lead to the accumulation of aberrant transcripts. nih.gov

| RNA Type | Effect of FUTP Incorporation |

| Ribosomal RNA (rRNA) | Inhibition of precursor rRNA processing, leading to defective ribosome biogenesis. nih.gov |

| Messenger RNA (mRNA) | Altered splicing of pre-mRNA, potentially resulting in non-functional proteins. |

| Transfer RNA (tRNA) | Inhibition of tRNA modification enzymes, impairing function. researchgate.net |

| Small nucleolar RNA (snoRNA) | Disruption of post-transcriptional modification of other RNAs. nih.gov |

The third major active metabolite, 5-fluorodeoxyuridine triphosphate (FdUTP), is also formed intracellularly. nih.govnih.gov FdUTP is a structural analog of deoxythymidine triphosphate (dTTP). During DNA replication, DNA polymerases can mistakenly incorporate FdUTP into the growing DNA strand in place of dTTP. nih.govnih.gov

The presence of fluorouracil in the DNA helix is a significant form of DNA damage. nih.gov The cellular repair machinery, specifically the enzyme uracil-DNA glycosylase (UDG), can recognize and attempt to excise the fluorouracil base. nih.gov However, this repair process, particularly in the context of a depleted dTTP pool (due to concurrent thymidylate synthase inhibition), can be futile and lead to the repeated incorporation and excision of uracil (B121893) or fluorouracil. This cycle can result in DNA strand breaks and genomic instability. nih.gov If the 5-FU lesion is not properly repaired, it can block DNA replication during subsequent cell cycles, leading to cell cycle arrest and the activation of apoptotic cell death pathways. nih.govresearchgate.net

Incorporation of Fluorodeoxyuridine Triphosphate (FdUTP) into Deoxyribonucleic Acid (DNA).

Consequences for DNA Replication and Integrity

The metabolic conversion of 5-Fluorocytidine 5'-(dihydrogen phosphate) leads to the formation of active metabolites that significantly compromise DNA replication and integrity. A key metabolite, 5-fluorodeoxyuridine triphosphate (FdUTP), acts as a substrate for DNA polymerases. nih.gov During DNA synthesis, polymerases can incorporate FdUTP into the DNA strand in place of the natural nucleotide, deoxythymidine triphosphate (dTTP). nih.gov

The genomic incorporation of the fluorinated nucleotide is a critical damaging event. The presence of 5-fluorouracil (5-FU), derived from the initial compound, within the DNA structure is recognized as a lesion. nih.gov This aberration can physically obstruct the progression of the DNA replication machinery, leading to a blockage of DNA synthesis. nih.gov

Cells possess repair mechanisms to counteract such damage, primarily the base excision repair (BER) pathway, which is initiated by the enzyme uracil DNA glycosylase (UNG). UNG recognizes and removes the uracil base (or in this case, 5-fluorouracil) from the DNA backbone. nih.gov However, if this lesion is not efficiently repaired, the stalled replication forks can collapse, leading to the formation of more severe DNA damage, such as single- and double-strand breaks. This accumulation of DNA damage ultimately threatens genomic integrity and can trigger cell cycle arrest or cell death. nih.gov In some cases, the persistence of these lesions can activate alternative, more complex repair pathways like homologous recombination as a cellular survival response. nih.gov

| Metabolite | Action | Consequence for DNA |

| 5-fluorodeoxyuridine triphosphate (FdUTP) | Incorporated into DNA by polymerases in place of dTTP. nih.gov | Accumulation of 5-fluorouracil in genomic DNA. nih.gov |

| Genomically incorporated 5-fluorouracil | Acts as a DNA lesion, physically blocking DNA polymerase. nih.gov | Stalling of replication forks and inhibition of DNA synthesis. nih.gov |

| Unrepaired 5-FU lesions | Can lead to the collapse of replication forks. | Formation of DNA strand breaks, compromising genomic integrity. nih.gov |

Induced Cellular Stress and Pathway Dysregulation

Deoxynucleotide Pool Imbalance and Replication Stress

A primary mechanism through which 5-Fluorocytidine 5'-(dihydrogen phosphate) and its metabolites induce cellular stress is by disrupting the delicate balance of the deoxynucleotide (dNTP) pools required for DNA synthesis. mdpi.com The metabolite 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) is a potent inhibitor of the enzyme thymidylate synthase. nih.govnih.gov This enzyme plays a crucial role in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for deoxythymidine triphosphate (dTTP). nih.gov

The inhibition of thymidylate synthase leads to a severe depletion of the intracellular dTTP pool. This creates a significant imbalance among the four dNTPs (dATP, dGTP, dCTP, and dTTP) that are vital for accurate DNA replication. mdpi.com A correct and balanced supply of dNTPs is critical for the fidelity and efficiency of DNA polymerases. mdpi.com An imbalance, such as the one induced by FdUMP, is a major source of replication stress, a condition defined by the slowing or stalling of replication forks. mdpi.comnih.gov

When replication forks stall, stretches of single-stranded DNA can be exposed, which are vulnerable to breakage. nih.gov Persistent replication stress can lead to the collapse of these forks and the generation of highly cytotoxic DNA double-strand breaks (DSBs), activating DNA damage response pathways and potentially leading to cell death. mdpi.comnih.gov

| Enzyme/Process Affected | Metabolite Responsible | Mechanism & Consequence |

| Thymidylate Synthase | 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) | Potent inhibition of the enzyme's activity. nih.govnih.gov |

| De novo dTMP Synthesis | 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) | Blockade of the conversion of dUMP to dTMP. |

| dNTP Pool Balance | 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) | Severe depletion of the dTTP pool, causing a significant imbalance. mdpi.com |

| DNA Replication Fork Progression | Imbalanced dNTP pools | Slowing or stalling of replication forks, leading to replication stress. mdpi.comnih.gov |

Impact on Ribosomal Protein Synthesis and General Protein Synthesis

The metabolic pathways of 5-Fluorocytidine 5'-(dihydrogen phosphate) also impact RNA metabolism and protein synthesis. The metabolite 5-fluorouridine triphosphate (FUTP) can be incorporated into various RNA species, including ribosomal RNA (rRNA), the core component of ribosomes. nih.gov The presence of this analog within rRNA precursors can disrupt their normal processing and maturation. nih.gov Specifically, the incorporation of 5-fluorocytidine has been shown to inhibit the maturation of the 45S ribosomal RNA precursor, a critical step in the biogenesis of new ribosomes. nih.gov

| RNA Species | Incorporated Metabolite | Effect on Ribosome and Protein Synthesis |

| Ribosomal RNA (rRNA) precursor | 5-fluorouridine triphosphate (FUTP) | Inhibition of 45S precursor maturation, altering ribosome biogenesis. nih.govnih.gov |

| Mature Ribosomes | 5-fluorouridine (within rRNA) | Formation of "fluorinated ribosomes" with potentially altered translational activity. nih.gov |

| Messenger RNA (mRNA) translation | N/A | Ribosome stalling and collisions, activating Ribosome Quality Control (RQC) pathways. biorxiv.org |

| General Protein Synthesis | N/A | Can be slightly inhibited, but the primary impact may be on the fidelity and selective translation of certain mRNAs. nih.govnih.gov |

Cellular and Biochemical Responses to 5 Fluorocytidine 5 Dihydrogen Phosphate in Research Models

Effects on Cell Cycle Progression in In Vitro Systems

The disruption of nucleic acid synthesis by the metabolites of 5-Fluorocytidine (B16351) 5'-(dihydrogen phosphate) leads to significant perturbations in the cell cycle. The primary mechanism involves the inhibition of thymidylate synthase by FdUMP, which depletes the pool of thymidine (B127349) necessary for DNA replication during the S phase. oup.comnih.gov This direct interference with DNA synthesis triggers cell cycle checkpoints, leading to arrest at various phases.

Research on 5-FU, the central metabolite, has demonstrated that its effects on cell cycle progression are dependent on the cell type and concentration. In many cancer cell lines, treatment with 5-FU leads to a significant accumulation of cells in the S phase. researchgate.net For instance, in SW620 colon cancer cells, 5-FU treatment increased the percentage of cells in the S-phase from 22.36% to 54.48%. researchgate.net Similarly, studies on human cardiomyocytes and endothelial cells showed a dose-dependent decrease in the fraction of cells actively synthesizing DNA (BrdU+ cells). nih.gov

However, arrest at other phases has also been observed. In oral cancer cell lines, 5-FU treatment resulted in an increase in the population of cells in the G1/S phase. researchgate.net In keloid fibroblasts, low-dose 5-FU induced a significant delay in cell cycle progression and arrest at the G2/M phase. nih.gov This G2/M arrest was associated with an accumulation of p53 and p21 proteins and a decrease in cyclin B1 levels. nih.gov

| Cell Line/System | Observed Effect | Key Molecular Changes | Reference |

|---|---|---|---|

| SW620 (Colon Cancer) | S-phase arrest | Increase in S-phase population from 22.36% to 54.48% | researchgate.net |

| Keloid Fibroblasts | G2/M arrest | Increased p53 and p21; Decreased cyclin B1 | nih.gov |

| Oral Cancer Cells | Increase in G1/S phase cells | Upregulation of p21 and cyclin E; Downregulation of cyclin D | researchgate.net |

| Endothelial Cells | Accumulation in G1 and G2/M | Dose-dependent decrease in BrdU+ cells | nih.gov |

Induction of Programmed Cell Death Mechanisms (Apoptosis) in Model Systems

A primary consequence of the cytotoxic stress induced by 5-Fluorocytidine 5'-(dihydrogen phosphate) and its metabolites is the activation of programmed cell death, or apoptosis. This has been consistently demonstrated across various cancer models. nih.gove-century.us The incorporation of FUTP into RNA and the inhibition of DNA synthesis by FdUMP create cellular damage that triggers apoptotic signaling cascades. mdpi.comresearchgate.net

In studies using human hepatocellular carcinoma cell lines (SNU449, SNU475, and SNU368), the related compound 5'-fluoro-2'-deoxycytidine (FdCyd) was shown to be a potent inducer of apoptosis. ssu.ac.ir Similarly, in colon cancer HCT-116 cells, FdCyd and other related cytidine (B196190) analogs significantly induced apoptosis in a time-dependent manner. brieflands.com Gene therapy approaches using the cytosine deaminase (CD) gene to convert 5-FC to 5-FU within malignant glioma cells also resulted in significant apoptotic cell death. nih.gov This effect was observed in glioma cell lines with both mutated and wild-type p53, indicating that the apoptotic induction can occur through p53-dependent and independent pathways. nih.gov

The mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. ssu.ac.ir This is characterized by changes in the expression of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. Studies have shown that treatment with fluoropyrimidines can lead to the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. ssu.ac.ir

The execution of apoptosis is mediated by a family of cysteine proteases known as caspases. The apoptotic response to 5-Fluorocytidine 5'-(dihydrogen phosphate) metabolites is largely caspase-dependent. nih.govnih.gov Research has specifically implicated the activation of the intrinsic caspase cascade.

In a study on human malignant glioma cells treated with a 5-FC/cytosine deaminase system, immunoblot analysis revealed the processing and activation of caspase-9 and caspase-3 in a concentration- and time-dependent manner. nih.gov Conversely, the initiator caspase of the extrinsic pathway, caspase-8, was not activated. nih.gov The central role of the intrinsic pathway was further confirmed by the observation that 5-FC/CD treatment promoted the release of cytochrome c from the mitochondria into the cytosol. nih.gov Once in the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which then recruits and activates pro-caspase-9. Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3, which carry out the systematic dismantling of the cell. nih.gov

The significance of this pathway was underscored by experiments using caspase inhibitors. The apoptotic cell death triggered by the 5-FC/CD system was significantly reduced by inhibitors of caspase-3 and caspase-9, whereas a caspase-8 inhibitor had no effect. nih.gov This provides direct evidence that the cell death induced by the intracellular production of 5-FU and its subsequent metabolites is mediated by the mitochondrial caspase cascade involving caspases 9 and 3. nih.gov

Modulation of Cellular Signaling Pathways

The cellular stress induced by 5-Fluorocytidine 5'-(dihydrogen phosphate) and its derivatives triggers responses from various signaling pathways that govern cell fate decisions, including survival, cell cycle arrest, and apoptosis. A key player in this response is the tumor suppressor protein p53. In response to DNA damage, p53 can be stabilized and activated, leading to the transcriptional upregulation of target genes that mediate cell cycle arrest and apoptosis. nih.gov

One of the most critical p53 target genes is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21. ssu.ac.ir Increased expression of p21 has been observed in multiple cell lines following treatment with fluoropyrimidines. nih.govssu.ac.ir p21 can bind to and inhibit cyclin-CDK complexes, leading to cell cycle arrest, thereby providing time for DNA repair or, if the damage is too severe, committing the cell to apoptosis. brieflands.com

Furthermore, these compounds modulate the balance of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. ssu.ac.ir Studies have shown that treatment can lead to a decrease in the expression of anti-apoptotic members like Bcl-2, which normally functions to preserve mitochondrial integrity. nih.gov Concurrently, there is an increase in the expression of pro-apoptotic members like BAX and BAK. ssu.ac.ir This shift in the Bax/Bcl-2 ratio favors mitochondrial permeabilization, cytochrome c release, and subsequent caspase activation. e-century.usssu.ac.ir

Phenotypic Responses in Diverse Biological Systems (e.g., fungal, bacterial models)

The mode of action of 5-Fluorocytidine 5'-(dihydrogen phosphate) is particularly relevant in fungal models, as its precursor, 5-fluorocytosine (B48100) (5-FC), is a clinically utilized antifungal agent. oup.com The selective toxicity of 5-FC against fungi is due to the presence of the enzyme cytosine deaminase in susceptible fungal cells, an enzyme that is absent in mammalian cells. mdpi.complos.org This enzyme deaminates 5-FC to 5-FU. oup.com Subsequently, the fungal enzyme uridine (B1682114) monophosphate pyrophosphorylase converts 5-FU into 5-fluorouridine (B13573) monophosphate (FUMP), the titular compound. mdpi.comoup.com

The downstream metabolites of FUMP disrupt essential cellular processes in fungi:

Inhibition of DNA Synthesis: FdUMP potently inhibits thymidylate synthetase, blocking the synthesis of thymidine and thereby halting DNA replication. mdpi.comoup.com

Inhibition of Protein Synthesis: FUTP is incorporated into fungal RNA in place of uridine, which disrupts RNA processing, alters the aminoacylation of tRNA, and inhibits protein synthesis. mdpi.comoup.com

This dual attack on both DNA and protein synthesis results in a potent fungistatic or fungicidal effect, depending on the organism and drug concentration. In Candida albicans, a positive correlation has been demonstrated between the degree of 5-FC susceptibility and the inhibition of both RNA and DNA biosynthesis. nih.govasm.org

Beyond growth inhibition, recent studies on the related compound 5-fluorouridine (5-FUrd) have shown that it can impair key virulence factors in pathogenic fungi like Candida albicans and Candida parapsilosis. mdpi.comnih.gov These phenotypic responses include the inhibition of biofilm formation, suppression of the transition to the more invasive hyphal form, and a reduction in the secretion of extracellular proteinases and hemolytic activity. mdpi.comnih.gov There is limited information regarding the specific effects of this compound on bacterial models, as its primary mechanism of activation is characteristic of fungal and yeast species.

| Fungal Species | Phenotypic Response | Underlying Mechanism | Reference |

|---|---|---|---|

| Susceptible Fungi (general) | Inhibition of growth | Inhibition of DNA and protein synthesis via FdUMP and FUTP | mdpi.comoup.com |

| Candida albicans | Growth inhibition correlated with susceptibility | Inhibition of RNA/DNA biosynthesis and ribosomal protein synthesis | nih.govasm.org |

| Candida albicans & C. parapsilosis | Inhibition of biofilm formation, suppression of hyphal growth, reduced enzyme secretion | Impairment of key virulence factors (studied with 5-FUrd) | mdpi.comnih.gov |

Biochemical and Molecular Determinants of Sensitivity and Resistance

Enzymatic Factors Influencing 5-Fluorocytidine (B16351) 5'-(dihydrogen phosphate) Metabolism

The metabolic fate of 5-Fluorocytidine 5'-(dihydrogen phosphate) is a primary determinant of its activity. This involves a series of enzymatic conversions, and alterations in these enzymes are key mechanisms of resistance.

The activation of fluoropyrimidines is a critical step for their cytotoxic function. Uridine-cytidine kinases (UCKs) are important enzymes in the pyrimidine (B1678525) salvage pathway, responsible for phosphorylating uridine (B1682114) and cytidine (B196190). researchgate.net The analogous phosphorylation of 5-fluorocytidine is a necessary activation step. Subsequently, enzymes like UMP kinase (UMPK) play a role in further phosphorylation to the triphosphate level. nih.gov Studies have shown that decreased expression of UMPK is associated with resistance to 5-fluorouracil (B62378) (5-FU) by reducing the incorporation of its metabolites into RNA. nih.gov

Cytidine deaminase (CDD) plays a dual role in the metabolism of cytidine analogs. nih.gov It can convert 5-fluorocytidine to 5-fluorouridine (B13573), which can then enter the activation pathway leading to the inhibition of thymidylate synthase or be incorporated into RNA. nih.gov The cellular content of CDD has been shown to strongly correlate with the cytotoxicity of 5-fluorocytidine, indicating its pivotal role in the metabolic activation of the compound. nih.gov However, depending on the specific analog and cellular context, deamination can also be a mechanism of inactivation. nih.gov Therefore, alterations in the activity of these activating enzymes can significantly shift the balance towards resistance by preventing the formation of active cytotoxic metabolites.

The primary target for the active metabolites of fluoropyrimidines, including 5-Fluorocytidine 5'-(dihydrogen phosphate), is thymidylate synthase (TS). nih.gov This enzyme is essential for the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), a crucial precursor for DNA synthesis. nih.gov The active metabolite 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) inhibits TS by forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate. nih.gov

Resistance to fluoropyrimidines is frequently associated with alterations in TS. nih.gov Key mechanisms include:

Induction of TS Expression : Treatment with 5-FU can lead to a two- to five-fold induction of TS levels, which can overcome the inhibitory effect of FdUMP. nih.gov Multiple clinical studies have confirmed that high TS expression in tumors correlates with lower sensitivity to 5-FU-based chemotherapy and poorer patient survival. nih.govnih.gov

Gene Amplification : Increased copy number of the TYMS gene, which codes for TS, leads to higher protein levels and subsequent resistance.

Mutations : Mutations within the TYMS gene can alter the enzyme's structure, reducing the binding affinity of FdUMP. washington.edu For example, random sequence mutagenesis has been used to identify specific mutations in the active site of TS that confer resistance to 5-fluorodeoxyuridine. washington.edu A specific mutation, C199L, was found in a high percentage of resistant clones. washington.edu

| TS Mutant | Observed Mutations | Resistance Phenotype |

| Mutant 64 | A197V, L198I, C199F | 20-fold higher dissociation constant (Kd) for FdUMP compared to wild-type. washington.edu |

| Common Resistant | C199L | Observed in over 46% of 5-FdUR-resistant clones. washington.edu |

This table presents examples of Thymidylate Synthase (TS) mutations that have been shown to confer resistance to fluoropyrimidine inhibitors.

The catabolism of fluoropyrimidines is primarily mediated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), encoded by the DPYD gene. ecancer.org DPD is the rate-limiting enzyme in this pathway, converting 5-FU to the inactive metabolite dihydrofluorouracil (DHFU). ecancer.org It is estimated that over 80% of an administered 5-FU dose is catabolized by DPD, mainly in the liver. ecancer.orgnih.gov

The activity of DPD shows significant interindividual variability, largely due to genetic polymorphisms in the DPYD gene. nih.govresearchgate.net Reduced DPD activity can lead to severe, life-threatening toxicity due to the accumulation of active 5-FU. ecancer.org Conversely, elevated DPD activity could potentially contribute to drug resistance by rapidly clearing the active compounds, although this is less commonly cited as a primary resistance mechanism than alterations in TS or activating enzymes. nih.gov Numerous variants in the DPYD gene have been identified, some of which are associated with decreased enzyme function. nih.govnih.gov

| DPYD Variant | Nucleotide Change | Amino Acid Change | Effect on DPD Activity |

| DPYD2A | IVS14+1G>A | --- (Splice site) | Associated with decreased enzyme activity. nih.gov |

| DPYD4 | 1601G>A | Ser534Asn | Associated with a statistically significant deviation from median DPD activity. nih.govresearchgate.net |

| DPYD5 | 1627A>G | Ile543Val | No significant correlation with DPD activity found in some studies. nih.gov |

| DPYD6 | 2194G>A | Val732Ile | Found in some cancer patient populations. nih.gov |

| DPYD*9A | 85T>C | Cys29Arg | No significant correlation with DPD activity found in some studies. nih.gov |

| --- | 2846A>T | Asp949Val | Associated with a statistically significant deviation from median DPD activity. nih.govresearchgate.net |

This table details common and notable genetic variants in the DPYD gene and their reported impact on DPD enzyme activity.

Role of Nucleic Acid Repair and Salvage Pathways

The cytotoxic mechanisms of fluoropyrimidines extend beyond the inhibition of thymidylate synthase. The metabolic products of 5-fluorocytidine can also be converted into 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which can be incorporated into RNA and DNA, respectively. nih.gov This incorporation disrupts RNA processing and DNA integrity, contributing to cell death. nih.gov

However, cancer cells can counteract this damage by utilizing their DNA repair pathways. nih.govnih.gov Efficient repair mechanisms, such as base excision repair (BER) and mismatch repair (MMR), can recognize and excise the misincorporated fluoropyrimidines from DNA, thus mitigating the drug's cytotoxic effects and contributing to resistance. researchgate.net The upregulation of these repair pathways is a hallmark of many cancers, which helps them maintain genomic stability in the face of rapid proliferation and replication stress. nih.gov This inherent capacity for DNA repair can therefore serve as a significant mechanism of resistance to DNA-damaging agents, including the metabolites of 5-Fluorocytidine 5'-(dihydrogen phosphate). nih.gov

Genetic and Epigenetic Mechanisms of Resistance in Model Systems

Beyond the modulation of drug-metabolizing enzymes, resistance to fluoropyrimidines is also driven by other genetic and epigenetic alterations. nih.gov

In cellular models, resistance to 5-FU has been associated with the amplification of the YES1 gene. nih.gov This gene is located near the TYMS gene, and its amplification in resistant colorectal cancer cells suggests a co-regulatory mechanism contributing to drug resistance. nih.gov

Epigenetic modifications, which alter gene expression without changing the DNA sequence, are also critical. Resistance to 5-FU has been linked to:

Epithelial-to-Mesenchymal Transition (EMT) : Resistance in colorectal cancer cells is associated with the repression of GDF15, a protein involved in regulating EMT. nih.gov

TGF-β Pathway Activation : 5-FU treatment can upregulate the TGF-β signaling pathway, and sensitivity can be restored by inhibiting this pathway. nih.gov

Histone Deacetylase (HDAC) Activity : The use of HDAC inhibitors has been shown to re-sensitize cancer cells to fluoropyrimidines, suggesting that histone modifications play a role in the expression of genes that mediate resistance. nih.gov

These findings indicate that a complex network of genetic and epigenetic events can lead to the development of a resistant phenotype, often involving multiple pathways simultaneously.

Analytical Methodologies for Studying 5 Fluorocytidine 5 Dihydrogen Phosphate and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of fluoropyrimidine compounds, providing the necessary separation from endogenous interferences in biological samples like plasma and cell lysates.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are the most widely used techniques for the quantitative analysis of 5-Fluorocytidine (B16351) 5'-(dihydrogen phosphate) and its related metabolites, such as 5-Fluorouracil (B62378) (5-FU), 5'-Deoxy-5-fluorocytidine (B193531) (5'-dFCR), and 5'-Deoxy-5-fluorouridine (5'-dFUR). researchgate.netnih.govresearchgate.net These methods offer high resolution and sensitivity for separating structurally similar compounds.

Reversed-phase (RP) chromatography is the most common separation mode. A nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.govekb.egresearchgate.net The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time to effectively elute analytes with varying polarities. nih.govnih.gov UPLC systems utilize columns with smaller particle sizes (typically <2 µm), which allows for higher flow rates and pressures, resulting in faster analysis times and improved peak resolution compared to traditional HPLC. nih.govnih.gov

The selection of the mobile phase is critical for achieving optimal separation. Typically, it consists of an aqueous component (like a phosphate (B84403) buffer or water with a formic acid modifier) and an organic solvent, most commonly acetonitrile or methanol. nih.govekb.eg The pH of the aqueous phase is adjusted to control the ionization state of the analytes, thereby influencing their retention on the column.

Interactive Table 1: Example HPLC/UPLC Chromatographic Conditions for Fluoropyrimidine Analysis

| Parameter | HPLC Method | UPLC Method |

| Column | Inertsil® ODS C18 (250 x 4.6 mm, 5 µm) ekb.eg | Acquity UPLC HSS T3 (1.8 µm) nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and di-potassium hydrogen phosphate buffer (pH 6.4) ekb.eg | Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid nih.gov |

| Elution Mode | Isocratic / Gradient ekb.egresearchgate.net | Gradient nih.govnih.gov |

| Flow Rate | ~1.0 mL/min researchgate.net | ~0.4 - 0.6 mL/min nih.gov |

| Detector | Photodiode Array (PDA) or UV ekb.eg | Tandem Mass Spectrometer (MS/MS) nih.govnih.gov |

| Run Time | ~12 minutes ekb.eg | < 9 minutes nih.govresearchgate.net |

While UV or Photodiode Array (PDA) detectors can be used with HPLC, coupling liquid chromatography with Mass Spectrometry (MS) provides unparalleled sensitivity and selectivity, which is essential for measuring low concentrations of analytes in complex biological matrices. researchgate.netnih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical quantification. nih.govnih.gov

Electrospray ionization (ESI) is the most common ionization technique used for these polar compounds, as it is a soft ionization method that minimizes fragmentation of the parent molecule. nih.govnih.gov The analysis can be performed in either positive or negative ion mode, depending on the specific metabolite. For instance, capecitabine (B1668275) and its metabolite 5'-dFCR are often quantified in positive ion mode, while 5-FU and 5'-dFUR are detected in negative ion mode. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) significantly enhances specificity by monitoring a specific fragmentation transition for each analyte. A precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored in the second mass analyzer. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for accurate quantification even at very low levels. nih.gov

Interactive Table 2: Example Mass Spectrometry Parameters for Metabolite Detection

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| 5'-Deoxy-5-fluorocytidine (5'-dFCR) | Positive (ESI+) | 246.1 | 114.1 |

| 5'-Deoxy-5-fluorouridine (5'-dFUR) | Negative (ESI-) | 245.1 | 133.0 |

| 5-Fluorouracil (5-FU) | Negative (ESI-) | 129.0 | 42.0 |

| Capecitabine | Positive (ESI+) | 360.1 | 133.2 |

Note: Specific m/z values can vary slightly based on instrumentation and adduct formation.

Spectroscopic Approaches for Compound Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of 5-Fluorocytidine 5'-(dihydrogen phosphate) and its metabolites. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for unambiguous structure determination.

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms.

¹³C NMR reveals the carbon skeleton of the molecule.

¹⁹F NMR is particularly useful for fluorine-containing compounds, providing a direct way to observe the fluorine atom and its environment.

³¹P NMR is essential for characterizing the phosphate group in the parent compound, 5-Fluorocytidine 5'-(dihydrogen phosphate).

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. rsc.orgnih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds, such as O-H (hydroxyl), N-H (amine), C=O (carbonyl), and P=O (phosphoryl) groups.

High-Resolution Mass Spectrometry (HRMS) : Unlike nominal mass MS used for quantification, HRMS (e.g., Q-TOF or Orbitrap) measures the mass-to-charge ratio with very high accuracy. nih.govnih.gov This allows for the determination of the elemental composition of the parent compound and its metabolites, which is a critical step in their identification and characterization.

Bioassays for Activity Assessment in In Vitro Studies

Bioassays are used to measure the biological effect of 5-Fluorocytidine 5'-(dihydrogen phosphate) and its active metabolites. These assays are crucial for understanding the compound's mechanism of action and for screening its efficacy in a controlled laboratory setting.

Cytotoxicity Assays : The anticancer activity of the compound's metabolites, particularly 5-FU and its phosphorylated derivatives, is often assessed using cytotoxicity assays on various cancer cell lines. nih.gov Common assays include the MTT or XTT assays, which measure cell viability by assessing the metabolic activity of the cells. The results are typically reported as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cells.

Enzymatic Assays : To study the metabolic conversion pathways, enzymatic assays are employed. For example, the activity of cytidine (B196190) deaminase, the enzyme that converts 5-Fluorocytidine to 5-Fluorouridine (B13573), can be measured. nih.gov A novel method has been developed that uses an antibody to detect the incorporation of 5-Fluorouridine into cellular RNA, allowing for the rapid identification of cells with deficient cytidine deaminase activity. nih.gov This type of assay is vital for investigating mechanisms of drug action and resistance.

Method Validation for Academic Research Reproducibility

For analytical data to be considered reliable and reproducible, the methods used to generate it must be thoroughly validated. Method validation is a formal process that demonstrates an analytical procedure is suitable for its intended purpose. researchgate.netresearchgate.net According to guidelines from bodies like the International Council for Harmonisation (ICH), validation involves evaluating several key performance characteristics.

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations and calculating the percent recovery. nih.govresearchgate.net

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements and is assessed at two levels:

Intra-day precision (Repeatability) : Precision over a short interval of time with the same analyst and equipment. nih.gov

Inter-day precision (Intermediate Precision) : Precision over a longer period, often on different days, with different analysts or equipment. nih.gov

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. researchgate.net

Advanced Research Perspectives and Future Directions for 5 Fluorocytidine 5 Dihydrogen Phosphate

Rational Design of Modified Fluorocytidine Compounds for Biochemical Probes

The rational design of small molecule probes is a cornerstone of chemical biology, enabling the visualization and interrogation of complex biological processes. nih.gov This approach involves strategically modifying a compound's structure to tune its properties, such as fluorescence, for specific applications. nih.govrsc.org A general strategy involves creating functional fluorophores that change their fluorescence in response to external stimuli, such as interaction with a target enzyme. nih.gov

In the context of 5-fluorocytidine (B16351), rational design principles can be applied to develop novel biochemical probes. By chemically modifying the 5-fluorocytidine scaffold, researchers can create tools to track its metabolic conversion and mechanism of action in real-time. A common design strategy for enzyme-activated probes involves attaching a substrate moiety for a target enzyme to a fluorophore; specific cleavage of this moiety by the enzyme generates a strong fluorescence signal. nih.gov

For instance, a fluorophore could be attached to the 5-fluorocytidine molecule via a linker that is susceptible to cleavage by enzymes in its metabolic pathway, such as cytidine (B196190) deaminase. In its intact state, the probe might be non-fluorescent due to quenching effects. Upon enzymatic conversion, the fluorophore would be released, leading to a measurable increase in fluorescence. Such probes would be invaluable for high-throughput screening of enzyme activity and for imaging metabolic processes within living cells. nih.gov Quantum chemical calculations can further refine this process, allowing for the prediction of a probe's fluorescent properties before undertaking complex synthesis, thereby accelerating development. researchgate.net

Integration with Gene-Directed Enzyme Prodrug Systems in Research

Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a targeted therapeutic strategy that involves introducing a foreign enzyme into cancer cells to activate a non-toxic prodrug into a potent cytotoxic agent. researchgate.netscivisionpub.com One of the most studied GDEPT systems is the cytosine deaminase (CD) / 5-fluorocytosine (B48100) (5-FC) system. researchgate.netnih.gov In this system, the CD enzyme, which is found in bacteria and fungi but not mammalian cells, is expressed exclusively in tumor cells. scivisionpub.comnih.gov

When the prodrug 5-FC is administered, the CD enzyme in the tumor cells converts it into the highly toxic chemotherapeutic drug 5-fluorouracil (B62378) (5-FU). scivisionpub.comescholarship.org This localized conversion minimizes systemic toxicity. nih.gov The resulting 5-FU is then further metabolized by endogenous cellular enzymes into three active metabolites: 5-fluorodeoxyuridine 5'-monophosphate (5-FdUMP), 5-fluorodeoxyuridine 5'-triphosphate (5-FdUTP), and 5-fluorouridine (B13573) 5'-triphosphate (5-FUTP). nih.gov These metabolites exert their cytotoxic effects by inhibiting DNA synthesis and disrupting RNA function. nih.govescholarship.org 5-Fluorocytidine 5'-(dihydrogen phosphate) is a central molecule in this intracellular conversion pathway.

A key advantage of the CD/5-FC system is the "bystander effect," where the 5-FU produced in the enzyme-expressing cells can diffuse to and kill neighboring, unmodified cancer cells, amplifying the therapeutic effect. nih.gov Research has focused on enhancing this system by co-expressing other enzymes. For example, the addition of uracil (B121893) phosphoribosyltransferase (UPRT), an enzyme also absent in mammalian cells, can directly convert 5-FU to 5-fluorouridine monophosphate (5-FUMP), bypassing a rate-limiting step in mammalian cells and significantly increasing sensitivity to 5-FC. scivisionpub.comnih.gov

Table 1: Key Enzymes and Metabolites in the CD/5-FC GDEPT System

| Enzyme | Source | Role in GDEPT | Key Metabolite(s) Produced |

|---|---|---|---|

| Cytosine Deaminase (CD) | Bacterial or Fungal | Converts the prodrug 5-Fluorocytosine (5-FC) to 5-Fluorouracil (5-FU) within target cells. scivisionpub.comnih.gov | 5-Fluorouracil (5-FU) |

| Uracil Phosphoribosyltransferase (UPRT) | E. coli | Directly converts 5-FU to 5-Fluorouridine Monophosphate (5-FUMP), enhancing the activation pathway. scivisionpub.comnih.gov | 5-Fluorouridine Monophosphate (5-FUMP) |

| Endogenous Kinases & Phosphorylases | Mammalian | Further process 5-FU and its derivatives into active cytotoxic nucleotides. nih.gov | 5-FdUMP, 5-FUTP |

Computational Approaches for Predicting Metabolic Flux and Enzyme Interactions

Computational modeling provides powerful in silico tools to understand and predict the complex dynamics of metabolic pathways. Metabolic Flux Analysis (MFA) is a key technique used to quantify the flow of metabolites through a cell's metabolic network. nih.gov By using stable isotope tracers, such as ¹³C-labeled substrates, researchers can track the incorporation of atoms into various metabolites, allowing for the precise calculation of reaction rates (fluxes) throughout the network. nih.gov

These computational approaches are directly applicable to studying the metabolism of 5-Fluorocytidine 5'-(dihydrogen phosphate). By developing a detailed metabolic model, researchers can predict how its introduction will alter cellular nucleotide pools and impact interconnected pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov Dynamic MFA (DMFA) can further be used to determine how these fluxes change over time, which is crucial as cells may not always be in a steady metabolic state. nih.govnih.gov

In addition to network-level analysis, molecular docking simulations can predict the interactions between fluoropyrimidine metabolites and specific enzymes. rsc.org For example, docking studies can model how 5'-deoxy-5-fluorocytidine (B193531) conjugates bind to the active site of enzymes like carboxylesterase, providing insights into the structural basis of their metabolic conversion. rsc.org Such simulations are critical for understanding enzyme-substrate specificity and for the rational design of new prodrugs with improved activation kinetics or selectivity.

Exploration of 5-Fluorocytidine 5'-(dihydrogen phosphate) as a Research Tool in RNA Biology

The metabolism of 5-fluorocytidine ultimately leads to the production of 5-fluorouridine 5'-triphosphate (5-FUTP). nih.govnih.gov This analog of uridine (B1682114) triphosphate is recognized by cellular RNA polymerases and becomes extensively incorporated into RNA. nih.gov This process of creating "fraudulent" RNA provides a powerful tool for researchers in RNA biology.

By introducing 5-Fluorocytidine 5'-(dihydrogen phosphate) or its precursors to cell cultures, scientists can systematically study the consequences of incorporating a modified nucleotide into RNA transcripts. This allows for the investigation of numerous fundamental processes, including:

RNA Synthesis and Stability: Researchers can measure how the presence of 5-FUTP affects the rate of transcription and the subsequent stability and turnover of newly synthesized RNA molecules.

RNA Processing: The incorporation of 5-fluorouracil can interfere with the splicing of pre-mRNA and other post-transcriptional modifications, providing a method to probe the mechanisms and fidelity of these crucial steps.

The use of this compound as a research tool enables a deeper understanding of the structural and functional importance of uridine in RNA and the cellular mechanisms that respond to RNA damage. escholarship.orgnih.gov

Table 2: Applications of 5-Fluorocytidine Metabolism in RNA Biology Research

| Research Area | Application | Investigated Process |

|---|---|---|

| Transcription Analysis | Use as a precursor to 5-FUTP for incorporation into newly synthesized RNA. nih.gov | Probing the effects of a fraudulent nucleotide on RNA polymerase activity and transcript elongation. |

| RNA Stability Studies | Monitoring the degradation rates of RNA containing 5-fluorouracil. nih.gov | Understanding how the cellular machinery recognizes and degrades modified or damaged RNA. |

| Protein Translation | Assessing the translation of mRNA containing 5-fluorouracil. | Investigating the impact of modified codons on ribosome function and translational fidelity. |

| Post-Transcriptional Processing | Examining the splicing and modification of pre-mRNA synthesized with 5-FUTP. escholarship.org | Elucidating the fidelity of the spliceosome and other RNA processing enzymes. |

Investigation of Novel Molecular Targets and Pathways Affected by 5-Fluorocytidine 5'-(dihydrogen phosphate) Metabolism

The primary mechanisms of cytotoxicity for fluoropyrimidines are well-established. The metabolite 5-FdUMP is a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis, while the incorporation of 5-FUTP and 5-FdUTP into RNA and DNA, respectively, causes widespread functional disruption. nih.govescholarship.orgnih.gov However, the full spectrum of cellular pathways affected by these events represents a frontier for future research.

Advanced research aims to identify novel molecular targets and downstream consequences of the metabolic disruption caused by 5-Fluorocytidine 5'-(dihydrogen phosphate). The inhibition of thymidylate synthase and the formation of fraudulent nucleic acids trigger a cascade of cellular stress responses. Investigating these responses could reveal new targets for combination therapies. Potential areas of exploration include:

DNA Damage Response (DDR) Pathways: How do cells sense and respond to the incorporation of fluorinated nucleotides into their DNA? Identifying the specific DDR proteins and pathways that are activated could uncover vulnerabilities in cancer cells.

RNA Surveillance Mechanisms: Cells possess mechanisms to detect and degrade aberrant RNA. A detailed investigation into how these pathways recognize RNA containing 5-fluorouracil could provide insights into fundamental RNA quality control.

Innate Immune Signaling: The presence of abnormal nucleic acids can sometimes trigger innate immune sensors. Research could explore whether the accumulation of fluorinated RNA or DNA activates cellular defense pathways that contribute to cell death or inflammation.

By looking beyond the primary targets, researchers can build a more comprehensive understanding of the cellular impact of 5-Fluorocytidine 5'-(dihydrogen phosphate) metabolism, paving the way for more effective and refined therapeutic strategies.

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 5-Fluorocytidine 5'-(dihydrogen phosphate) | - |

| 5-Fluorocytosine | 5-FC |

| 5-Fluorouracil | 5-FU |

| 5-Fluorodeoxyuridine 5'-monophosphate | 5-FdUMP |

| 5-Fluorodeoxyuridine 5'-triphosphate | 5-FdUTP |

| 5-Fluorouridine 5'-triphosphate | 5-FUTP |

| 5-Fluorouridine Monophosphate | 5-FUMP |

| 5'-deoxy-5-fluorocytidine | 5-dFCR |

Q & A

What are the key synthetic routes for 5-Fluorocytidine 5'-(dihydrogen phosphate), and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of 5-Fluorocytidine derivatives typically involves fluorination of cytidine precursors. A critical step is the use of trimethylchlorosilane (TMSCI) and hexamethyldisilazane (HMDS) as silicon-based protecting agents to enhance fluorination efficiency. Reaction conditions such as temperature (optimized at 25–30°C), solvent polarity, and stoichiometric ratios of fluorinating agents (e.g., Selectfluor™) directly impact yield and purity. Post-synthesis purification via HPLC or ion-exchange chromatography is essential to isolate the phosphorylated product from unreacted intermediates .

How can researchers validate the structural integrity of 5-Fluorocytidine 5'-(dihydrogen phosphate) post-synthesis?

Basic Research Focus

Structural validation requires a combination of NMR spectroscopy (e.g., H, C, and P NMR) to confirm the fluorinated pyrimidine ring and phosphate group. Mass spectrometry (LC/MS-MS) with isotopic labeling (e.g., N-labeled standards) ensures accurate mass-to-charge ratio identification. X-ray crystallography may resolve stereochemical ambiguities, particularly for the ribose-phosphate backbone conformation .

What mechanisms underlie the inhibition of 45S ribosomal RNA precursor maturation by 5-Fluorocytidine derivatives?

Basic Research Focus

5-Fluorocytidine incorporates into RNA during transcription, where the fluorine atom at the C5 position disrupts methyltransferase activity (e.g., METTL3/METTL14 complexes), impairing ribosomal RNA processing. Methodological validation involves:

- Northern blotting to assess rRNA precursor accumulation.

- Ribosomal profiling to quantify stalled intermediates.

- Fluorescence in situ hybridization (FISH) to visualize nucleolar stress .

How can enzymatic incorporation of 5-Fluorocytidine 5'-phosphate into nucleic acids be optimized for in vitro studies?

Advanced Research Focus

Enzymatic incorporation efficiency depends on polymerase specificity. For example:

- Reverse transcriptases (e.g., HIV-1 RT) show reduced fidelity for fluorinated nucleotides, requiring pre-steady-state kinetic assays (, ) to quantify incorporation rates.

- T7 RNA polymerase tolerates fluorocytidine triphosphate analogs in transcription assays, but requires Mg or Mn cofactors to stabilize the transition state.

Contradictions in reported incorporation rates may arise from buffer composition (pH, ionic strength) or template secondary structures, necessitating single-molecule fluorescence resonance energy transfer (smFRET) for real-time monitoring .

How do researchers resolve contradictions in phosphorylation efficiency of 5-Fluorocytidine across different experimental systems?

Advanced Research Focus

Discrepancies in phosphorylation (e.g., by nucleoside kinases like uridine-cytidine kinase) often stem from:

- Substrate specificity : Fluorine’s electronegativity alters binding affinity; use isothermal titration calorimetry (ITC) to measure changes.

- Competitive inhibition : Endogenous cytidine pools in cell lysates reduce phosphorylation efficiency. Mitigate via HPLC-based depletion of competing nucleotides.

- Enzymatic promiscuity : Cross-validation with kinase knockout cell lines or radiolabeled P-ATP tracer assays clarifies phosphorylation pathways .

What advanced techniques confirm the solution-phase conformation of 5-Fluorocytidine 5'-(dihydrogen phosphate)?

Advanced Research Focus

Nuclear Overhauser effect spectroscopy (NOESY ) reveals intramolecular interactions between the fluorine atom and ribose hydroxyl groups, indicating a C3'-endo sugar pucker in aqueous solution. Comparative molecular dynamics simulations (AMBER or CHARMM force fields) predict solvent accessibility of the phosphate group, critical for designing prodrugs. Discrepancies between computational models and empirical data (e.g., X-ray vs. NMR) are resolved by synchrotron radiation circular dichroism (SRCD) to assess environmental effects on conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.